molecular formula C13H19N3O3 B8667834 Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

Cat. No.: B8667834
M. Wt: 265.31 g/mol
InChI Key: LIHIAILBUBHRCD-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridazine ring, a piperidine ring attached to the 4th position, and an ethyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Esterification: The carboxylic acid group can be esterified using ethanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-(6-Hydroxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester.

    Reduction: Formation of 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxy-pyridazin-3-yl)-propynoic acid methyl ester
  • 3-(6-Methoxy-pyridazin-3-yl)-acrylic acid methyl ester

Uniqueness

Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazine derivatives and contributes to its specific applications and mechanism of action.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-3-19-13(17)10-6-8-16(9-7-10)11-4-5-12(18-2)15-14-11/h4-5,10H,3,6-9H2,1-2H3

InChI Key

LIHIAILBUBHRCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.33 g (30 mmol) 3-chloro-6-methoxypyridazine, 5.66 g (36 mmol) ethyl isonipecotate, 3.46 g (36 mmol) sodium tert.-butylate, 0.56 g (0.9 mmol) BINAP amd 0.55 g (0.5 mmol) Pd2 dba3 in 60 mL toluene was heated to 100° C. for 90 min. After cooling to room temperature water was added and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography on silica eluting with a gradient formed from heptane and ethyl acetate. The product containing fractions were evaporated to yield 3.2 g (34%) of the title compound as orange solid. MS m/e: 266.3 [M+H]+.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-butylate
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of piperidine-4-carboxylic acid ethyl ester (5.66 g, 36.0 mmol) and 3-chloro-6-methoxy-pyridazine (4.34 g, 30 mmol) in toluene (60 mol) was added NaOtBu (3.46 g, 36 mol), BINAP (560 mg, 0.90 mmol) and tris(dibenilideneacetone)dipalladium(0) (549 mg, 0.60 mmol). The reaction mixture was heated at 95° C. for 1 hours, cooled down to RT, and diluted with AcOEt (500 mL) and H2O (50 mL). The organic layer was separated and washed with brine, dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/heptane, 1:9 to 1:1) yielded 3.20 g (34%) of 1-(6-methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester as a yellow oil. ES-MS m/e: 266.3 (M+H+).
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
60 mol
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenilideneacetone)dipalladium(0)
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
560 mg
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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